4-(3-Chloropropoxy)benzoyl chloride

Calcium channel blocker intermediates phenoxyanilide synthesis acylating agent comparison

Specify CAS 65136-48-3 to secure this unique para-substituted benzoyl chloride with two orthogonal electrophilic centers. It is the preferred building block for dronedarone hydrochloride manufacture, delivering a demonstrated 94.4% yield and 98.1% purity in Friedel-Crafts acylation. Using analogs like the bromopropoxy variant or the corresponding carboxylic acid risks significant batch failure and a documented 23-percentage-point yield loss. This is the only commercially available benzoyl chloride that combines a para-3-chloropropoxy tether with an unsubstituted acyl chloride, enabling clean sequential functionalization for Cav2.2/Cav3.x-targeted probes and other complex pharmacophores.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
Cat. No. B8434242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropoxy)benzoyl chloride
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)OCCCCl
InChIInChI=1S/C10H10Cl2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2
InChIKeyGYAMRDJVRXGQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloropropoxy)benzoyl Chloride: Core Physicochemical & Structural Identity for Procurement


4-(3-Chloropropoxy)benzoyl chloride (CAS 65136-48-3) is a para-substituted benzoyl chloride building block with molecular formula C10H10Cl2O2 and molecular weight 233.09 g/mol . It carries two distinct electrophilic centers — a reactive acyl chloride at the para-benzoyl position and a terminal alkyl chloride on the 3-carbon propoxy tether — making it a bifunctional derivatization handle in multi-step organic synthesis . The compound serves as a key pharmaceutical intermediate, most notably in the industrial-scale manufacture of the antiarrhythmic drug dronedarone hydrochloride, where it is used to construct the 4-(3-substituted-propoxy)benzoyl pharmacophore via Friedel–Crafts acylation [1].

Why 4-(3-Chloropropoxy)benzoyl Chloride Cannot Be Swapped with In-Class Analogs


Close structural analogs of 4-(3-chloropropoxy)benzoyl chloride — including the 3-bromopropoxy variant (CAS 401840-61-7), the 2-chloroethoxy short-chain analog (CAS 65136-50-7), the non-halogenated 4-propoxybenzoyl chloride (CAS 40782-58-9), and the regioisomeric 3-chloro-4-propoxybenzoyl chloride (CAS 76327-33-8) — differ in chain length, leaving-group reactivity, halogen type, or ring-substitution pattern. These differences directly alter three procurement-critical parameters: (1) the kinetics of nucleophilic displacement at the terminal halide (Cl vs. Br leaving-group propensity), (2) the spatial reach and conformational flexibility of the propoxy linker in target molecule assembly, and (3) the steric and electronic environment during Friedel–Crafts acylation . Even the acid form — 4-(3-chloropropoxy)benzoic acid — cannot replace the acid chloride without sacrificing acylation efficiency, as demonstrated by a 23-percentage-point yield penalty in head-to-head phenoxyanilide synthesis [1]. Procurement decisions that treat these analogs as interchangeable risk batch failure, re-optimization costs, and regulatory divergence in GMP-bound routes.

Quantitative Differentiation Evidence for 4-(3-Chloropropoxy)benzoyl Chloride vs. Closest Analogs


Acylation Yield Advantage: Acid Chloride (70%) vs. Carboxylic Acid (47%) in Phenoxyanilide Synthesis

In the synthesis of N-type calcium channel-targeting phenoxyanilide intermediates, 4-(3-chloropropoxy)benzoyl chloride delivered compound 11c in 70% isolated yield when reacted with the aniline substrate in THF, compared with only 47% yield for compound 11a obtained using 4-(3-chloropropoxy)benzoic acid under EDC·HCl/DMAP coupling conditions — a 23-percentage-point (1.49-fold) yield advantage for the acid chloride [1]. This is a direct head-to-head comparison within the same published synthetic scheme, employing the identical phenoxyanilide scaffold.

Calcium channel blocker intermediates phenoxyanilide synthesis acylating agent comparison

Friedel–Crafts Acylation Efficiency: 94.4% Yield in Dronedarone Intermediate Manufacture

In the patented industrial route to dronedarone hydrochloride (CN102382087A), 4-(3-chloropropoxy)benzoyl chloride — generated in situ or used directly — acylated 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran to afford 2-n-butyl-3-[4-(3-chloropropoxy)benzoyl]-5-nitrobenzofuran in 94.4% isolated yield with 98.1% HPLC purity (Example 1, acetone/K2CO3, 56°C reflux, 4 h) [1]. A second solvent variant (toluene/NaHCO3, 110°C) gave 92.8% yield at 98.0% purity, confirming robustness across conditions [2]. By contrast, analogous Friedel–Crafts acylations employing 4-propoxybenzoyl chloride (lacking the terminal halide) or the bromopropoxy variant require altered catalyst loadings and produce different impurity profiles due to leaving-group-dependent side reactions (class-level inference) [3].

Dronedarone synthesis Friedel–Crafts acylation process chemistry

Bifunctional Electrophile Architecture: Dual Reactive Sites Enable Sequential Derivatization vs. Mono-Electrophilic Analogs

4-(3-Chloropropoxy)benzoyl chloride possesses two chemically orthogonal electrophilic sites: the benzoyl chloride (C=O–Cl) reacts preferentially with N-, O-, and S-nucleophiles under mild conditions, while the terminal alkyl chloride (O–CH2CH2CH2–Cl) undergoes SN2 displacement with amines, thiolates, or alkoxides under more forcing conditions or with catalysis . This contrasts with 4-propoxybenzoyl chloride (CAS 40782-58-9, MW 198.65), which lacks the terminal halide and therefore cannot support a second nucleophilic displacement step after acylation . Similarly, 4-(2-chloroethoxy)benzoyl chloride (CAS 65136-50-7, MW 219.06) offers a two-carbon tether that provides different spatial reach compared to the three-carbon propoxy spacer of the target compound — a parameter that directly affects target-binding geometry in final bioactive molecules .

Bifunctional linker sequential derivatization heterobifunctional building block

Regioisomeric Specificity: Para-(3-chloropropoxy) vs. Meta-Chloro-Para-Propoxy Substitution Pattern

The target compound carries the 3-chloropropoxy group at the para position of the benzoyl chloride ring and bears no additional ring substituents (C10H10Cl2O2, SMILES: O=C(Cl)c1ccc(OCCCCl)cc1) . In contrast, 3-chloro-4-propoxybenzoyl chloride (CAS 76327-33-8, also C10H10Cl2O2, identical MW 233.09) places a chlorine atom directly on the aromatic ring at the meta position relative to the acyl chloride and a propoxy (not 3-chloropropoxy) group at the para position . This regioisomeric difference alters the electronic character of the benzoyl π-system: the ring chlorine withdraws electron density via inductive effect, increasing the electrophilicity of the acyl chloride and potentially accelerating hydrolysis rates, while the absence of the terminal alkyl chloride removes the second SN2 handle entirely .

Regiochemistry structure-activity relationship para-substitution

Leaving-Group Selection: Alkyl Chloride vs. Alkyl Bromide in Downstream SN2 Displacement

The terminal 3-chloropropoxy group of the target compound provides controlled SN2 reactivity, whereas the corresponding 3-bromopropoxy analog (CAS 401840-61-7, MW 277.54) offers a more labile bromide leaving group [1]. In the synthesis of β-amyloid aggregation inhibitors, 4-(3-bromopropoxy)benzoyl chloride was used to acylate benzofuran 3, yielding ketone 7, which was subsequently treated with diethylamine to displace bromide and install the diethylaminopropoxy side chain [2]. The bromo variant accelerates the second displacement step but introduces higher cost (brominated reagents), lower atom economy (Br MW 79.9 vs. Cl 35.5), and increased sensitivity to premature nucleophilic attack during the acylation step — necessitating stricter anhydrous conditions. Procurement selection between the chloro and bromo versions thus represents a deliberate trade-off between SN2 rate and overall process robustness [3].

Nucleophilic substitution SN2 reactivity leaving-group tuning

High-Value Application Scenarios for 4-(3-Chloropropoxy)benzoyl Chloride Based on Quantitative Evidence


GMP and Large-Scale Dronedarone Intermediate Manufacture

The 94.4% yield and 98.1% HPLC purity demonstrated in CN102382087A for the Friedel–Crafts acylation of a benzofuran substrate establish 4-(3-chloropropoxy)benzoyl chloride as a high-efficiency building block for the dronedarone supply chain [1]. CMC teams developing generic dronedarone hydrochloride should specify this exact CAS number (65136-48-3) rather than substituting the bromopropoxy or propoxy analogs, which would require re-validation of the acylation step and may not achieve comparable yield-purity combinations under the patented conditions.

Calcium Channel Blocker Probe Synthesis via Phenoxyanilide and Benzofuran Scaffolds

The 1.49-fold yield advantage of the acid chloride over the carboxylic acid in phenoxyanilide synthesis (70% vs. 47%) [1] makes this compound the preferred acylating agent for constructing Cav2.2/Cav3.x-targeted probe molecules. Academic and biotech labs synthesizing focused libraries of N-type or T-type calcium channel blockers — including MONIRO-1 analogs and fluorophenoxyanilide derivatives — will achieve higher throughput and lower intermediate cost by using the acid chloride rather than the corresponding benzoic acid with coupling reagents.

Heterobifunctional Linker Strategy for Sequential Derivatization

The two orthogonal electrophilic sites (benzoyl chloride + terminal alkyl chloride) recommend 4-(3-chloropropoxy)benzoyl chloride for synthetic routes requiring sequential functionalization: first, acylation of an amine, alcohol, or thiol nucleophile at the benzoyl chloride; second, amine, thiolate, or alkoxide displacement of the terminal chloride to install a distal pharmacophore or conjugation handle [1]. This strategy is particularly relevant for constructing β-amyloid aggregation inhibitors and histamine H3 receptor antagonists, where a benzofuran or phenylquinolinone core is elaborated with a 3-aminopropoxy side chain.

Regioisomerically Defined para-Substituted Benzoyl Chloride Procurement

For inventory managers and procurement specialists, the clear regioisomeric distinction between CAS 65136-48-3 (para-(3-chloropropoxy), no ring halogen) and CAS 76327-33-8 (meta-chloro, para-propoxy, no terminal alkyl chloride) is critical to prevent cross-ordering errors [1]. The target compound's unique combination of a para-3-chloropropoxy chain and an unsubstituted benzoyl chloride ring makes it the only commercially available benzoyl chloride building block that simultaneously provides a 3-carbon chloro-terminated spacer and an unencumbered acyl chloride — a profile verified across Chemsrc, ChemicalBook, and Bidepharm databases .

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